

An In-Depth Technical Guide to Ethyl 8-hydroxyoctanoate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name:	<i>Ethyl 8-hydroxyoctanoate</i>
CAS No.:	93892-06-9
Cat. No.:	B3059051

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This guide provides a comprehensive technical overview of **Ethyl 8-hydroxyoctanoate**, a bifunctional organic molecule of increasing interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and key applications, with a focus on providing actionable insights and methodologies.

Core Physicochemical Properties

Ethyl 8-hydroxyoctanoate is a linear-chain fatty acid ester characterized by the presence of a terminal hydroxyl group and an ethyl ester moiety. This dual functionality makes it a versatile chemical intermediate.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ O ₃	[1]
Molecular Weight	188.26 g/mol	[1][2]
IUPAC Name	ethyl 8-hydroxyoctanoate	[3]
CAS Number	93892-06-9	[1]
Appearance	Colorless liquid (predicted)	[2]
SMILES	CCOC(=O)CCCCCO	[3]
InChI Key	DWFKLFYVEOSPAG- UHFFFAOYSA-N	[3]
LogP	1.8824 (estimated)	[1]
Topological Polar Surface Area	46.5 Å ²	[3]

Synthesis of Ethyl 8-hydroxyoctanoate

The synthesis of **Ethyl 8-hydroxyoctanoate** can be achieved through several routes. A common and effective laboratory-scale preparation involves the esterification of 8-hydroxyoctanoic acid. For a more tailored synthesis of the core structure, a malonic ester synthesis approach can be employed.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines the direct esterification of 8-hydroxyoctanoic acid.

Materials:

- 8-hydroxyoctanoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (catalyst)

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Diethyl ether (or other suitable organic solvent)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyoctanoic acid in an excess of anhydrous ethanol (5-10 molar equivalents). The excess ethanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product.
- **Catalyst Addition:** With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **Ethyl 8-hydroxyoctanoate**. Further purification can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **Ethyl 8-hydroxyoctanoate**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **Ethyl 8-hydroxyoctanoate**.^[4]

- Column: Newcrom R1
- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.
- Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Ethyl 8-hydroxyoctanoate**.

¹H NMR Spectroscopic Data (in CDCl₃):^[2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.12	Quartet (q)	2H	-OCH ₂ CH ₃
3.64	Triplet (t)	2H	CH ₂ OH
2.29	Triplet (t)	2H	CH ₂ COO-
1.68 - 1.52	Multiplet	4H	-CH ₂ CH ₂ CH ₂ OH, -CH ₂ CH ₂ COO-
1.42 - 1.28	Multiplet	6H	-(CH ₂) ₃ -
1.25	Triplet (t)	3H	-OCH ₂ CH ₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Collision Cross Section (CCS) values (\AA^2) per adduct:[5]

Adduct	m/z	Predicted CCS (\AA^2)
[M+H] ⁺	189.14853	146.1
[M+Na] ⁺	211.13047	151.3
[M-H] ⁻	187.13397	144.3

Applications in Research and Development

Ethyl 8-hydroxyoctanoate serves as a valuable bifunctional molecule in organic synthesis and, notably, in materials science as a monomer for the production of biodegradable polymers.

[6]

Monomer for Polyhydroxyalkanoates (PHAs)

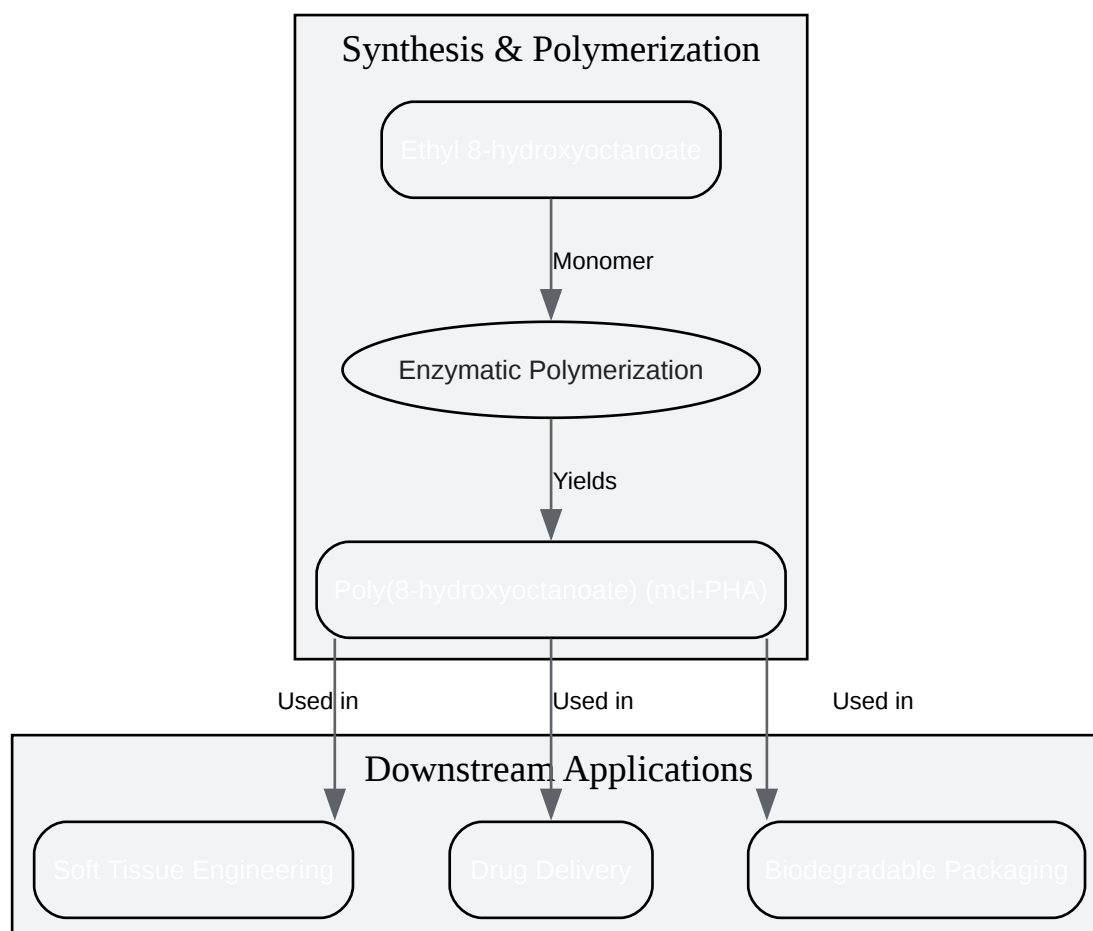
The primary application of **Ethyl 8-hydroxyoctanoate** is as a precursor for the synthesis of poly(8-hydroxyoctanoate), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).[6]

These biopolymers are gaining significant attention due to their biodegradability, biocompatibility, and elastomeric properties.[6]

Key Application Areas of Poly(8-hydroxyoctanoate):[6]

- **Soft Tissue Engineering:** The flexibility and biocompatibility of this polymer make it an excellent candidate for creating scaffolds that support cell growth and tissue regeneration.
- **Drug Delivery Systems:** Its biodegradable nature allows for the controlled release of encapsulated therapeutic agents.
- **Biodegradable Packaging:** It offers an environmentally friendly alternative to conventional plastics.

The synthesis of poly(8-hydroxyoctanoate) from **Ethyl 8-hydroxyoctanoate** is often achieved through enzymatic polymerization, which aligns with the principles of green chemistry by avoiding harsh reaction conditions and toxic catalysts.[6]



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Workflow from Monomer to Application.

Building Block in Organic Synthesis

The presence of both a hydroxyl and an ester functional group allows for a wide range of chemical transformations. The hydroxyl group can be oxidized or participate in ether and ester linkages, while the ester group can be hydrolyzed, reduced, or undergo transesterification. This makes **Ethyl 8-hydroxyoctanoate** a versatile starting material for the synthesis of more complex molecules.

Safety and Handling

It is essential to follow standard laboratory safety procedures when handling **Ethyl 8-hydroxyoctanoate**.

- **General Handling:** Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.
- **Incompatible Materials:** Strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

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